molecular formula C19H21F2NO3S B2961384 1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane CAS No. 1797093-58-3

1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane

Cat. No. B2961384
CAS RN: 1797093-58-3
M. Wt: 381.44
InChI Key: ZVNJRYICNXRGSY-UHFFFAOYSA-N
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Description

1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane is a chemical compound that belongs to the class of azepane compounds. It is also known by its chemical name, DfMSA. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Azepanium Ionic Liquids

A study demonstrates the synthesis of a new family of room-temperature ionic liquids starting from azepane. The research highlights the potential of azepane derivatives in creating ionic liquids with wide electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes. This suggests that derivatives like "1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane" could have applications in creating new ionic liquids with specific properties for industrial and technological applications T. Belhocine et al., 2011.

Proton Exchange Membranes

Research on sulfonated poly(arylene ether sulfone)s indicates the importance of such compounds in the development of proton exchange membranes for fuel cells. The study involved the synthesis of new sulfonated side-chain grafting units and their application in creating high-performance proton exchange membranes, suggesting that derivatives of azepane with sulfonated groups could contribute to advancements in fuel cell technology D. Kim et al., 2008.

Polymer Electrolyte Membranes

Another study focuses on the synthesis and properties of sulfonated block copolymers for fuel-cell applications, utilizing fluorenyl groups and sulfonated poly(arylene ether sulfone)s. This research underscores the role of sulfonated aromatic compounds in enhancing the performance of polymer electrolyte membranes, indicating potential applications for "this compound" in the development of new materials for energy conversion devices Byungchan Bae et al., 2009.

Electroluminescent Devices

Research into diphenylsulfone-based hosts for electroluminescent devices explores the effect of donor substituents on the properties of the materials. The study demonstrates the potential of diphenylsulfone derivatives in the development of materials for electroluminescent applications, suggesting that "this compound" might be useful in the synthesis of new electroluminescent materials with tailored properties O. Bezvikonnyi et al., 2020.

properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-3-(4-methoxyphenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2NO3S/c1-25-16-10-8-14(9-11-16)15-5-2-3-12-22(13-15)26(23,24)19-17(20)6-4-7-18(19)21/h4,6-11,15H,2-3,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNJRYICNXRGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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